9-Dehydroandrostenedione

Catalog No.
S599035
CAS No.
1035-69-4
M.F
C19H24O2
M. Wt
284.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Dehydroandrostenedione

CAS Number

1035-69-4

Product Name

9-Dehydroandrostenedione

IUPAC Name

(8S,10S,13S,14S)-10,13-dimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,17-dione

Molecular Formula

C19H24O2

Molecular Weight

284.4 g/mol

InChI

InChI=1S/C19H24O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h8,11,14-15H,3-7,9-10H2,1-2H3/t14-,15-,18-,19-/m0/s1

InChI Key

HJTUINCBGMVXOB-LNMJFAINSA-N

SMILES

CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4=O)C

Synonyms

Androsta-4,9(11)-diene-3,17-dione; 9(11)-Dehydroandrostenedione; NSC 44826

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4=O)C

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3C2=CC[C@]4([C@H]3CCC4=O)C

The exact mass of the compound 9-Dehydroandrostenedione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44826. It belongs to the ontological category of 3-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Potential Role in Androgen Deficiency:

-Dehydroandrostenedione (9-Dehydro) is a naturally occurring steroid hormone and a precursor to testosterone and other androgens. It has been investigated in scientific research for its potential role in treating androgen deficiency in various conditions, including:

  • Hypogonadism

    This is a condition where the body doesn't produce enough testosterone due to problems with the testicles or hypothalamus-pituitary axis. Studies have explored whether 9-Dehydro supplementation could increase testosterone levels and improve symptoms like low libido, erectile dysfunction, and fatigue in men with hypogonadism. However, results have been mixed, with some studies showing modest benefits and others showing no significant effect .

  • Age-related decline in testosterone

    Testosterone levels naturally decline with age, leading to symptoms like decreased muscle mass, bone density, and libido. Some research has investigated whether 9-Dehydro supplementation could help maintain testosterone levels and improve these age-related symptoms in older men. However, the evidence is limited and more research is needed to determine the effectiveness and safety of this approach .

Other Potential Applications:

Beyond androgen deficiency, 9-Dehydro has been explored in scientific research for its potential effects in various other areas, including:

  • Bone health

    Some studies have suggested that 9-Dehydro might play a role in bone metabolism and could potentially benefit bone health in postmenopausal women. However, the evidence is limited and further research is needed to confirm these findings .

  • Cognitive function

    Limited research has investigated the potential effects of 9-Dehydro on cognitive function in older adults, with some studies suggesting possible benefits for memory and cognitive performance. However, more research is needed to confirm these findings and understand the underlying mechanisms .

Important Considerations:

  • Increased risk of prostate cancer in men with a family history of the disease
  • Liver problems
  • Acne
  • Mood changes

9-Dehydroandrostenedione is a steroid compound with the molecular formula C19H24O2C_{19}H_{24}O_2 and a molar mass of approximately 284.4 g/mol. It is structurally characterized as a derivative of androstenedione, possessing a double bond between the 9 and 10 positions of the steroid nucleus. This compound is recognized for its role as an important precursor in the biosynthesis of various steroid hormones, including testosterone and estrogen, making it significant in both biological and pharmaceutical contexts .

As mentioned earlier, 9-Dehydro has minimal biological activity itself. Its primary function lies in serving as a precursor for the synthesis of more potent sex hormones [1]. By regulating the availability of these hormones, 9-Dehydro may indirectly influence various physiological processes, including:

  • Sexual development and function
  • Muscle growth and metabolism
  • Bone health

However, the specific mechanisms by which 9-Dehydro influences these processes require further investigation [2].

Citation:

Typical of steroid compounds, including:

  • Oxidation: The presence of a carbonyl group allows for oxidation reactions that can lead to the formation of hydroxylated derivatives.
  • Reduction: It can be reduced to form other steroid hormones, such as testosterone.
  • Aromatization: Under certain conditions, it may convert to estrogenic compounds through aromatization processes.

These reactions are essential for its biological activity and applications in hormone synthesis .

9-Dehydroandrostenedione exhibits significant biological activity primarily due to its role as a precursor in the synthesis of androgens and estrogens. It interacts with androgen receptors, influencing various physiological processes such as:

  • Anabolic effects: Promoting muscle growth and strength enhancement.
  • Estrogenic effects: Contributing to the regulation of reproductive functions and secondary sexual characteristics.
  • Potential therapeutic uses: Investigated for its potential in treating hormonal imbalances and certain types of cancers .

The synthesis of 9-Dehydroandrostenedione can be achieved through various methods, including:

  • Biotransformation: Derived from plant and animal sterols via enzymatic processes that cleave side chains and oxidize alcohol groups. This method often yields high purity and efficiency.
  • Chemical synthesis: Utilizing organic reactions such as oxidation or reduction on steroid precursors. For example, starting from dehydroepiandrosterone or androstenedione can lead to the production of 9-dehydroandrostenedione through specific catalytic reactions .

9-Dehydroandrostenedione has diverse applications in several fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of anabolic steroids and hormone replacement therapies.
  • Sports supplements: Although controversial, it has been marketed as a dietary supplement for enhancing athletic performance.
  • Research: Utilized in studies exploring steroid hormone pathways and their effects on human physiology .

Research on 9-Dehydroandrostenedione has highlighted its interactions with various biological receptors, particularly androgen receptors. Studies indicate that it can bind to these receptors, influencing gene expression related to muscle growth and metabolism. Additionally, its interaction with estrogen receptors suggests potential roles in modulating reproductive health and development .

Several compounds share structural similarities with 9-Dehydroandrostenedione, each exhibiting unique properties:

Compound NameStructure CharacteristicsUnique Features
AndrostenedionePrecursor to testosterone; lacks double bond at C9Directly converted to testosterone
DehydroepiandrosteroneHas a hydroxyl group at C17Precursor for both estrogens and androgens
TestosteroneFully saturated at C9; active androgenMajor male sex hormone; significant anabolic effects
EstroneAromatic compound derived from androstenedioneMajor estrogen involved in female reproductive health
Boldione (1-Dehydroandrostenedione)Similar structure; different double bond placementUsed in veterinary medicine; regulated substance

Each of these compounds plays distinct roles in endocrine functions, showcasing the unique position of 9-Dehydroandrostenedione as both a precursor and an active participant in steroid metabolism .

The discovery and characterization of steroid hormones like 9-Dehydroandrostenedione is part of the broader history of steroid biochemistry, which saw its "Golden Age" roughly from 1930 to 1950. During this period, biological tests were crucial for chemists who required large quantities of material from domestic animals as starting points for isolation, purification, and identification of steroid compounds.

The journey of steroid hormone research began in earnest in the late 1950s and early 1960s, pioneered by researchers like Gerald Mueller and Elwood Jensen, who discovered specific estrogen-binding components in target tissues. This led to the understanding that steroid hormones regulate gene expression through interaction with cognate receptors rather than influencing enzymatic metabolism.

The late 1960s and early 1970s brought an explosion of research on steroid hormone receptors. In 1972, O'Malley's laboratory was the first to purify a steroid hormone receptor, progesterone receptor (PR) from chicken, to near homogeneity. This breakthrough opened new avenues for understanding how compounds like 9-Dehydroandrostenedione might interact with their respective receptors.

Significance in Steroid Research

9-Dehydroandrostenedione holds significance in steroid research due to its role as a 3-hydroxy steroid with androgenic activity. This compound is particularly important as a precursor in the biosynthesis of various steroid hormones, including testosterone and estrogen, making it crucial for understanding hormonal pathways and their regulation.

The significance of 9-Dehydroandrostenedione extends to pharmaceutical applications, where it serves as an intermediate for the synthesis of lutein preparations and estrogen preparations in drug development. Its unique structural characteristics, particularly the double bond between positions 4 and 9(11), give it properties that distinguish it from other androgen precursors.

Furthermore, 9-Dehydroandrostenedione may play a role in androgen receptor (AR) research, which has implications for various conditions, including breast cancer. With AR expressed in 60-70% of breast cancers, compounds that interact with AR are being studied for potential therapeutic applications.

Taxonomic Classification within Steroid Hormones

Steroid hormones are classified into two main categories: corticosteroids (typically produced in the adrenal cortex) and sex steroids (typically produced in the gonads or placenta). Within these categories, there are five types based on the receptors to which they bind: glucocorticoids and mineralocorticoids (both corticosteroids) and androgens, estrogens, and progestogens (sex steroids).

9-Dehydroandrostenedione falls under the sex steroids category, specifically as an androgen precursor. Androgens are essential hormones that contribute to the development and maintenance of male characteristics, although they are present in both males and females at different concentrations. As a 3-hydroxy steroid with androgenic activity, 9-Dehydroandrostenedione plays a role in the complex network of steroid hormone biosynthesis and metabolism.

Table 1: Classification of 9-Dehydroandrostenedione within Steroid Hormones

Main CategorySubcategoryExample CompoundsReceptor Type
CorticosteroidsGlucocorticoidsCortisolGlucocorticoid Receptor
CorticosteroidsMineralocorticoidsAldosteroneMineralocorticoid Receptor
Sex SteroidsAndrogensTestosterone, 9-DehydroandrostenedioneAndrogen Receptor
Sex SteroidsEstrogensEstradiol, EstroneEstrogen Receptor
Sex SteroidsProgestogensProgesteroneProgesterone Receptor

Current Research Landscape

The current research landscape surrounding 9-Dehydroandrostenedione spans several domains, reflecting its multifaceted roles and potential applications.

Cancer Research

One of the most promising areas of research involves the potential role of 9-Dehydroandrostenedione in cancer studies, particularly breast cancer. The androgen receptor (AR) is expressed in 60-70% of breast cancers, and compounds that modulate AR activity are being investigated as potential therapeutic agents.

Research has shown that AR plays a complex role in breast cancer, with its effects varying depending on the presence or absence of estrogen receptors (ER). In ER-positive breast cancers, AR may have an inhibitory effect on tumor growth, while in triple-negative breast cancer (TNBC), AR could potentially promote tumor progression.

A phase II prospective clinical study evaluated the safety and activity of dehydroepiandrosterone (DHEA), a related steroid compound, combined with aromatase inhibitors in two AR-positive metastatic breast cancer patient cohorts: one ER-positive and one triple-negative. While the treatment was considered safe, it showed poor efficacy, possibly due to heavy pretreatment of the patients that caused reduced hormone sensitivity.

Biotransformation Studies

Another active area of research involves the biotransformation of 9-Dehydroandrostenedione using microorganisms. Studies have shown that filamentous fungi can efficiently transform steroids, including androstenedione derivatives.

Research has demonstrated that fungi-destructors of tempera paintings can efficiently transform steroids, highlighting the diverse microbial capabilities in steroid biotransformation. This biotechnological approach opens avenues for developing new steroid derivatives with enhanced biological activities or specific therapeutic effects.

Pharmaceutical Applications

9-Dehydroandrostenedione serves as an important intermediate in pharmaceutical synthesis, particularly for lutein preparations and estrogen preparations. Its unique structural features make it a valuable building block for creating various steroid-based pharmaceuticals.

Research in this area continues to explore more efficient synthesis methods and novel applications for 9-Dehydroandrostenedione-derived compounds in treating various hormonal disorders and other conditions.

XLogP3

2.3

Appearance

Powder

UNII

9329RS039I

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Pictograms

Health Hazard

Health Hazard

Other CAS

1035-69-4

Wikipedia

9-dehydroandrostenedione

Dates

Last modified: 04-14-2024

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